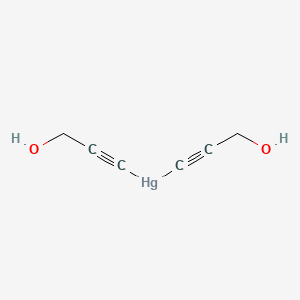![molecular formula C42H38O4 B13793493 4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol](/img/structure/B13793493.png)
4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol is a complex organic compound characterized by multiple phenolic groups and trimethylphenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Trimethylphenyl Intermediate: The initial step involves the alkylation of phenol with methyl groups to form 2,4,6-trimethylphenol.
Coupling Reaction: The trimethylphenol intermediate undergoes a coupling reaction with 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide to form a bisphenol intermediate.
Final Coupling: The bisphenol intermediate is then coupled with another equivalent of 4-hydroxybenzaldehyde under similar conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phenolic groups in the compound can undergo oxidation reactions to form quinones.
Reduction: Reduction of the compound can lead to the formation of hydroquinones.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones and related derivatives.
Substitution: Nitrated or halogenated phenolic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple phenolic groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s phenolic groups are of interest due to their antioxidant properties. It is studied for its potential to scavenge free radicals and protect against oxidative stress.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its antioxidant properties may have implications in the treatment of diseases related to oxidative stress, such as neurodegenerative disorders.
Industry
In industrial applications, the compound is used in the production of polymers and resins. Its phenolic structure contributes to the stability and durability of these materials.
Mécanisme D'action
The mechanism of action of 4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol is primarily related to its antioxidant properties. The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The compound may also interact with specific molecular targets, such as enzymes involved in oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A: A simpler bisphenol compound with two phenolic groups.
Tetrahydroxybenzene: A compound with four hydroxyl groups on a benzene ring.
Trimethylphenol: A compound with three methyl groups on a phenol ring.
Uniqueness
4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol is unique due to its combination of multiple phenolic groups and trimethylphenyl substituents
Propriétés
Formule moléculaire |
C42H38O4 |
|---|---|
Poids moléculaire |
606.7 g/mol |
Nom IUPAC |
4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol |
InChI |
InChI=1S/C42H38O4/c1-23-37(29-7-15-33(43)16-8-29)25(3)41(26(4)38(23)30-9-17-34(44)18-10-30)42-27(5)39(31-11-19-35(45)20-12-31)24(2)40(28(42)6)32-13-21-36(46)22-14-32/h7-22,43-46H,1-6H3 |
Clé InChI |
UWXFKPCGVSIQLY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1C2=CC=C(C=C2)O)C)C3=C(C(=C(C(=C3C)C4=CC=C(C=C4)O)C)C5=CC=C(C=C5)O)C)C)C6=CC=C(C=C6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


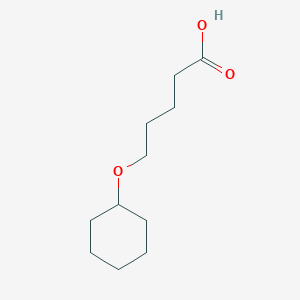
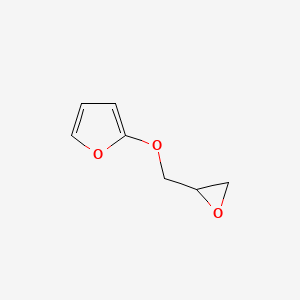
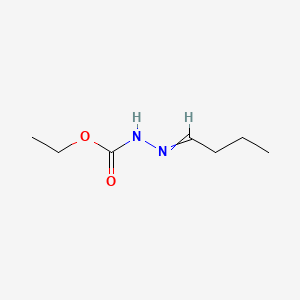



![[3-[2-(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-2-oxoethyl]phenyl]boronic acid](/img/structure/B13793436.png)
![1,1'-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine](/img/structure/B13793446.png)
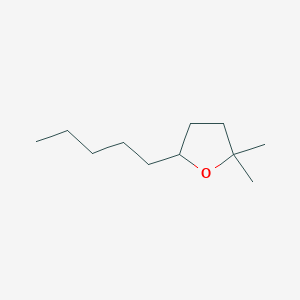
![Benzothiazole, 2-[(2-propynyloxy)methyl]-](/img/structure/B13793450.png)

![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13793481.png)

